molecular formula C15H16FN5S B15019093 3-(5-tert-butyl-1H-pyrazol-3-yl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione CAS No. 879429-59-1

3-(5-tert-butyl-1H-pyrazol-3-yl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B15019093
CAS No.: 879429-59-1
M. Wt: 317.4 g/mol
InChI Key: YTLNIDBFYDTLOV-UHFFFAOYSA-N
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Description

5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The starting materials usually include tert-butyl pyrazole, 2-fluorobenzaldehyde, and thiourea. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the pyrazole moiety.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution on the fluorophenyl ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in the development of new treatments for diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The triazole and pyrazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its stability, lipophilicity, and ability to interact with biological targets compared to its analogs.

Properties

CAS No.

879429-59-1

Molecular Formula

C15H16FN5S

Molecular Weight

317.4 g/mol

IUPAC Name

3-(5-tert-butyl-1H-pyrazol-3-yl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H16FN5S/c1-15(2,3)12-8-10(17-18-12)13-19-20-14(22)21(13)11-7-5-4-6-9(11)16/h4-8H,1-3H3,(H,17,18)(H,20,22)

InChI Key

YTLNIDBFYDTLOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC=C3F

solubility

33 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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